(5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated aromatic ring and a sulfanylideneimidazolidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting with the bromination of 4,5-dimethoxybenzaldehyde. This intermediate is then subjected to a condensation reaction with 3-ethyl-2-sulfanylideneimidazolidin-4-one under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial-grade reactors, automated control systems for precise reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
(5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The brominated aromatic ring and the sulfanylideneimidazolidinone core can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions may involve binding to active sites, altering enzyme activity, or modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
- (5Z)-5-[(2-fluoro-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one lies in its brominated aromatic ring, which can impart distinct chemical and biological properties compared to its chloro or fluoro analogs. This makes it a valuable compound for specific applications where bromine’s reactivity and interactions are advantageous.
Properties
IUPAC Name |
(5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c1-4-17-13(18)10(16-14(17)21)5-8-6-11(19-2)12(20-3)7-9(8)15/h5-7H,4H2,1-3H3,(H,16,21)/b10-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXYOXYYLFKONE-YHYXMXQVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2Br)OC)OC)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2Br)OC)OC)/NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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